1-(Benzyloxy)-4-bromo-2-nitrobenzene
Overview
Description
1-(Benzyloxy)-4-bromo-2-nitrobenzene is a compound that can be inferred to have a benzene ring with a benzyloxy substituent at the first position, a bromine atom at the fourth position, and a nitro group at the second position. This structure suggests that the compound could be involved in various chemical reactions due to the presence of reactive functional groups such as the nitro and bromo substituents.
Synthesis Analysis
The synthesis of related bromo-nitrobenzene compounds has been explored in several studies. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been demonstrated as a route to form arylzinc compounds . Another study reported the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of bromo-nitrobenzene derivatives has been the subject of research, with studies revealing the crystal structures of related compounds. For example, the crystal structure of N-(4-Bromophenyl)-4-nitrobenzamide shows a small dihedral angle between the benzene rings, indicating a planar structure which could be similar to the structure of this compound . This planarity is often associated with conjugated systems, which can affect the chemical reactivity and physical properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of bromo-nitrobenzene compounds has been widely studied. The radical anions of 1-bromo-4-nitrobenzene have been shown to be reactive in ionic liquids, leading to the formation of nitrobenzene radical anion and bromide ions . Additionally, the dual nucleophilic aromatic substitution (SNAr) reaction has been utilized to synthesize various heterocyclic compounds from activated ortho-halonitrobenzenes . These studies suggest that this compound could undergo similar reactions, potentially leading to a variety of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from studies on similar compounds. The presence of a nitro group and a bromine atom is likely to influence the compound's electron affinity and reactivity. The electrochemical behavior of such compounds has been investigated, revealing insights into their reduction mechanisms and the formation of radical anions . The solubility, melting point, and other physical properties would be influenced by the substituents on the benzene ring and their interactions with solvents or other molecules.
Scientific Research Applications
Synthesis and Chemical Reactions
1-(Benzyloxy)-4-bromo-2-nitrobenzene is a compound with several potential applications in chemical synthesis. The preparation of related compounds, such as 1-butoxy-4-nitrobenzene, demonstrates the utility of these substances in chemical reactions. For instance, the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene using a multi-site phase-transfer catalyst highlights innovative techniques in organic synthesis (Harikumar & Rajendran, 2014). Similarly, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate in the production of certain medications, showcases the relevance of such compounds in pharmaceutical synthesis (Zhai Guang-xin, 2006).
Crystallographic Studies
Crystal structure analysis of related compounds, such as (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, contributes to a deeper understanding of molecular interactions and structure-function relationships in chemistry (Ghichi et al., 2015). Such studies are vital for designing molecules with specific properties and functions.
Organocatalysis
Organocatalytic syntheses utilizing compounds like 1-iodo-4-nitrobenzene, which is structurally similar to this compound, demonstrate the potential of these substances in facilitating chemical reactions. The use of such catalysts in the synthesis of benzoxazoles and benzothiazoles via oxidative C-H functionalization and C-O/S bond formation is an example of their utility in organic chemistry (Alla et al., 2014).
Spectrophotometric Analysis
The use of nitro, bromo, and methyl derivatives of related compounds in spectrophotometric determination of anionic surfactants in environmental samples, such as river waters, illustrates the analytical applications of these chemicals. This method involves the formation of a stable ion associate, extracted for quantitative analysis (Higuchi et al., 1980).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-bromo-2-nitro-1-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUELJXGNXNSEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461030 | |
Record name | 1-(Benzyloxy)-4-bromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
383868-64-2 | |
Record name | 1-(Benzyloxy)-4-bromo-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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